(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The Fmoc group can be substituted under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce reduced isoquinoline compounds.
Scientific Research Applications
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein structure and function.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the protection of the amino group in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amino acids during peptide synthesis. This selective deprotection is crucial for the stepwise assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-phenylalanine
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-tryptophan
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-tyrosine
Uniqueness
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structure, which includes a methoxy group at the 7-position and a tetrahydroisoquinoline core. This unique structure imparts specific chemical properties and reactivity, making it particularly useful in certain peptide synthesis applications.
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H23NO5/c1-31-18-11-10-16-13-24(25(28)29)27(14-17(16)12-18)26(30)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,23-24H,13-15H2,1H3,(H,28,29)/t24-/m0/s1 |
InChI Key |
PTXAKNSJFUTGBR-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C=C1 |
Origin of Product |
United States |
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